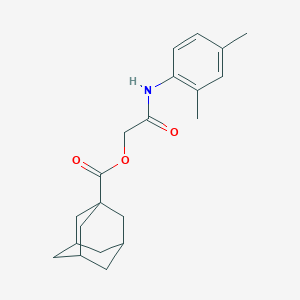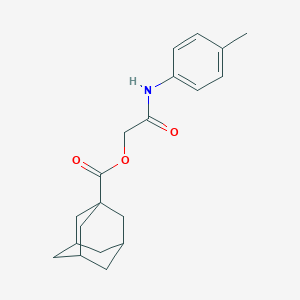![molecular formula C21H17BrFNO6S B305745 (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B305745.png)
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BFT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. BFT is a thiazolidinedione derivative with a unique chemical structure that makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. Activation of PPARγ by (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have numerous biochemical and physiological effects. It has been reported to decrease blood glucose levels and improve insulin sensitivity in animal models of diabetes. (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been demonstrated to inhibit the growth of cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its high potency and selectivity for PPARγ, which makes it a promising candidate for drug development. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and interpretation of results.
Orientations Futures
There are several future directions for research on (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. One potential area of investigation is its use in combination with other drugs for the treatment of diabetes and cancer. Another direction is the development of novel formulations of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid to improve its solubility and stability. Furthermore, the potential application of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in other disease areas, such as neurodegenerative disorders, warrants further investigation.
In conclusion, (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves the condensation of 5-bromo-2-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in high yield and purity.
Applications De Recherche Scientifique
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied extensively in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. Its potential therapeutic applications have been investigated in the treatment of diabetes, cancer, and inflammation.
Propriétés
Nom du produit |
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid |
|---|---|
Formule moléculaire |
C21H17BrFNO6S |
Poids moléculaire |
510.3 g/mol |
Nom IUPAC |
2-[5-bromo-2-ethoxy-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17BrFNO6S/c1-2-29-16-7-13(15(22)9-17(16)30-11-19(25)26)8-18-20(27)24(21(28)31-18)10-12-3-5-14(23)6-4-12/h3-9H,2,10-11H2,1H3,(H,25,26)/b18-8+ |
Clé InChI |
HSUVGFUXYDCRML-QGMBQPNBSA-N |
SMILES isomérique |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)



![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)





![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)